Cas no 42331-02-2 (Benzenamine, N-(3-bromopropyl)-)
Benzenamine, N-(3-bromopropyl)- Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, N-(3-bromopropyl)-
- HS-5839
- N-(3-bromopropyl)benzenamine
- N-(3-bromopropyl)aniline
- 42331-02-2
- SCHEMBL10925224
- bromopropyl aniline
- DB-209579
- RMDNYQBACQKIKP-UHFFFAOYSA-N
-
- Inchi: 1S/C9H12BrN/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2
- InChI Key: RMDNYQBACQKIKP-UHFFFAOYSA-N
- SMILES: C1(NCCCBr)=CC=CC=C1
Computed Properties
- Exact Mass: 213.01531Da
- Monoisotopic Mass: 213.01531Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 89.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 12Ų
Benzenamine, N-(3-bromopropyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-45029709-1.0g |
N-(3-bromopropyl)aniline |
42331-02-2 | 95% | 1.0g |
$0.0 | 2023-01-10 |
Benzenamine, N-(3-bromopropyl)- Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on Benzenamine, N-(3-bromopropyl)-
Recent Advances in the Study of Benzenamine, N-(3-bromopropyl)- (CAS: 42331-02-2) and Its Applications in Chemical Biology and Medicine
Benzenamine, N-(3-bromopropyl)- (CAS: 42331-02-2) is a brominated aromatic amine compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its reactive bromopropyl group, serves as a key intermediate in the synthesis of various biologically active molecules. Recent studies have explored its potential in drug discovery, targeted therapy, and as a building block for more complex chemical entities.
One of the most notable advancements in the research of Benzenamine, N-(3-bromopropyl)- is its role in the development of covalent inhibitors. Covalent inhibitors are a class of drugs that form irreversible bonds with their target proteins, offering prolonged therapeutic effects. Researchers have utilized the bromopropyl moiety of this compound to design inhibitors targeting specific enzymes involved in cancer and inflammatory diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of a series of covalent inhibitors derived from Benzenamine, N-(3-bromopropyl)- in selectively inhibiting Bruton's tyrosine kinase (BTK), a key player in B-cell malignancies.
In addition to its applications in drug discovery, Benzenamine, N-(3-bromopropyl)- has also been investigated for its utility in bioconjugation chemistry. The compound's reactive bromine atom allows for efficient conjugation with biomolecules such as proteins, peptides, and nucleic acids. This property has been leveraged in the development of antibody-drug conjugates (ADCs), where the compound serves as a linker to attach cytotoxic payloads to monoclonal antibodies. A recent study in Bioconjugate Chemistry highlighted the use of Benzenamine, N-(3-bromopropyl)- in creating stable and highly specific ADCs with enhanced therapeutic indices.
Another emerging area of research involves the use of Benzenamine, N-(3-bromopropyl)- in the synthesis of novel fluorescent probes. These probes are designed to detect and visualize specific biological processes in real-time. A 2022 publication in Analytical Chemistry reported the development of a fluorescent probe based on this compound, capable of selectively labeling cysteine residues in proteins. This innovation has significant implications for studying protein dynamics and interactions in live cells.
Despite its promising applications, the use of Benzenamine, N-(3-bromopropyl)- is not without challenges. Issues such as potential toxicity and off-target effects need to be carefully addressed in preclinical studies. Recent efforts have focused on optimizing the compound's reactivity and selectivity to minimize adverse effects. For example, a 2023 study in Chemical Research in Toxicology explored structure-activity relationships (SAR) to identify safer derivatives of Benzenamine, N-(3-bromopropyl)- with reduced cytotoxicity.
In conclusion, Benzenamine, N-(3-bromopropyl)- (CAS: 42331-02-2) continues to be a valuable tool in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, coupled with its potential in drug discovery and bioconjugation, underscores its importance in the field. Ongoing research aims to further elucidate its mechanisms of action and expand its applications, paving the way for innovative therapeutic strategies.
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